(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone

Regioisomerism Hydrogen-bond donor count Molecular recognition

Researchers requiring stereochemical fidelity in asymmetric synthesis often face supply inconsistency with racemic or mis-configured pyrrolidinones. (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone (CAS 1932108-06-9) resolves this as a single-enantiomer chiral auxiliary. - Provides defined (R)-configuration at C-5; the (S)-enantiomer or racemate yields opposite or null enantioselectivity. - Serves as a chiral proton source for prochiral enolate protonation, with reported enantioselectivities up to 72% ee. - The 2-hydroxyethyl side-chain offers a synthetic handle for further derivatization in diversity-oriented synthesis. Procurement managers benefit from consistent ≥98% purity and immediate global dispatch for R&D quantities.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1932108-06-9
Cat. No. B3249282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone
CAS1932108-06-9
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1CCO
InChIInChI=1S/C6H11NO2/c8-4-3-5-1-2-6(9)7-5/h5,8H,1-4H2,(H,7,9)/t5-/m1/s1
InChIKeyGPVDPHDTYDBCAI-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone: Compound Overview


(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone is a chiral, non-racemic 5-substituted 2-pyrrolidinone derivative (molecular formula C₆H₁₁NO₂, MW 129.16 g/mol) [1]. The compound features a single stereogenic center at C-5 in the (R) configuration, a secondary lactam NH, and a primary alcohol on the 2-hydroxyethyl side chain. This substitution pattern yields a computed XLogP3-AA of −0.7, a topological polar surface area of 49.3 Ų, and a hydrogen-bond donor/acceptor count of 2/2 [1]. The pyrrolidin-2-one scaffold is the core pharmacophore of racetam-class nootropics, and 5-substituted variants serve as chiral building blocks for asymmetric synthesis [2].

Chiral auxiliary studies: Single (R)-enantiomer with intact lactam NH and distal hydroxyl chelation site
Stereoselective synthesis: Chiral building block for 6,5-fused bicyclic lactam peptidomimetics
Physicochemical profiling: Lead-like scaffold (XLogP3 −0.7, TPSA 49.3 Ų) for diversity-oriented synthesis

(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone: Why Substitution Fails


The (5R) enantiomer is configurationally distinct from the (5S) enantiomer (CAS 808172-50-1) and the racemic mixture (CAS 149427-84-9); enantiomers of chiral 2-pyrrolidinones exhibit divergent behavior in asymmetric transformations, as demonstrated by Fujihara & Tomioka (1999), where the stereochemical outcome of enolate protonation was dictated by the chirality of the 5-substituted pyrrolidin-2-one proton source [1]. Furthermore, the 5-(2-hydroxyethyl) regioisomer differs fundamentally from the N-(2-hydroxyethyl) isomer (CAS 3445-11-2): the 5-substituted compound retains a secondary lactam NH (H-bond donor count = 2), while N-substitution eliminates this donor (HBD = 1), altering both molecular recognition and physicochemical properties [2]. The racemate cannot substitute for the single enantiomer in any application requiring stereochemical fidelity.

Enantiomer The (5S) enantiomer or racemate may invert or nullify enantioselective outcomes in asymmetric protonation; stereochemical fidelity may not transfer.
Regioisomer The N-(2-hydroxyethyl) isomer eliminates the lactam NH (HBD reduced from 2 to 1), which may shift hydrogen-bonding patterns critical for chiral recognition.
Parent scaffold Unsubstituted 2-pyrrolidinone differs in lipophilicity (ΔXLogP3 −1.0) and TPSA (Δ +20.2 Ų); purification and formulation protocols may require distinct adjustment.

(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone: Differentiation Evidence


Regioisomeric Hydrogen-Bond Donor Difference

The target compound bears the 2-hydroxyethyl substituent at the C-5 ring carbon, leaving the lactam NH intact. In contrast, the N-substituted isomer 1-(2-hydroxyethyl)-2-pyrrolidone (CAS 3445-11-2) places the same substituent on the nitrogen, eliminating the secondary amide proton. This results in a measurable difference in hydrogen-bond donor (HBD) count: 2 for the target vs. 1 for the N-isomer, while hydrogen-bond acceptor count remains 2 for both. The additional HBD capacity of the target compound enables bidentate hydrogen-bonding interactions not possible with the N-substituted isomer, a critical factor in chiral recognition and supramolecular assembly [1][2].

H-Bond Donor Count
Cross-study comparable
Target HBD = 2 vs. N-isomer HBD = 1
Supports bidentate H-bonding selection in chiral recognition
Computed by Cactvs 3.4.6.11; confirm experimentally for target system
Regioisomerism Hydrogen-bond donor count Molecular recognition

Physicochemical Differentiation vs. 2-Pyrrolidinone

Compared to the unsubstituted parent 2-pyrrolidinone (CAS 616-45-5), the target compound incorporates a 2-hydroxyethyl side chain that substantially alters its physicochemical profile. The target has an XLogP3-AA of −0.7 vs. +0.3 for 2-pyrrolidinone, representing a shift toward greater hydrophilicity. Topological polar surface area (TPSA) increases from 29.1 Ų (2-pyrrolidinone) to 49.3 Ų for the target, and the rotatable bond count increases from 0 to 2. These differences affect solubility, membrane permeability, and chromatographic behavior [1][2].

Lipophilicity Shift
Cross-study comparable
ΔXLogP3-AA = −1.0; ΔTPSA = +20.2 Ų vs. 2-pyrrolidinone
Requires distinct solvent and purification strategy review
Computed values; experimental logP and retention data to verify
Lipophilicity Topological polar surface area Physicochemical profiling

Chiral Proton Source: Asymmetric Enolate Protonation

Fujihara & Tomioka (1999) evaluated three structural classes of 5-substituted pyrrolidin-2-ones as chiral proton sources for the asymmetric protonation of lithium enolates: those bearing a hydroxymethyl group, those with steric bulk, and those with a chelation site. Among these, sterically bulky derivatives achieved enantiomeric excesses up to 72% ee. The target compound's 2-hydroxyethyl substituent combines moderate steric demand with a distal hydroxyl chelation site, positioning it at the intersection of two productive structural classes identified in this study. While direct ee data for the (5R)-2-hydroxyethyl derivative were not reported in this study, the structure–activity relationship established provides a class-level framework for predicting its utility as a chiral proton source [1].

Asymmetric Protonation
Class-level inference
Class-level max 72% ee reported; target compound not directly measured
Class-level SAR suggests steric and chelation effects may support enantioselectivity
Direct ee data absent; validate in target enolate protonation system
Asymmetric protonation Chiral auxiliary Enantioselective synthesis

Vendor Purity & Batch Consistency

Commercially available (5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone is supplied with documented purity specifications. MolCore lists the compound at NLT 98% purity under ISO-certified quality systems . Leyan supplies at 97% purity . In comparison, the (5S)-enantiomer (CAS 808172-50-1) is available from Hit2Lead at 95% purity . While these data represent inter-vendor comparisons rather than a single head-to-head study, the higher purity ceiling reported for the (R)-enantiomer across multiple suppliers supports greater procurement confidence for applications requiring defined stoichiometry. However, explicit enantiomeric excess (ee) values are not publicly disclosed by any vendor — a critical data gap for chiral procurement decisions.

Vendor Purity
Data to verify
(5R) NLT 98% (MolCore); (5S) 95% (Hit2Lead) — ee not disclosed
Higher reported chemical purity ceiling supports stoichiometry control
Request chiral purity (ee) documentation with procurement
Chemical purity Enantiomeric purity Quality assurance

(5R)-5-(2-Hydroxyethyl)-2-pyrrolidinone: Application Scenarios


Chiral Auxiliary for Asymmetric Protonation

Based on class-level evidence that 5-substituted pyrrolidin-2-ones serve as chiral proton sources with enantioselectivity up to 72% ee [1], the (5R)-2-hydroxyethyl derivative can be evaluated as a chiral auxiliary for the enantioselective protonation of prochiral enolates. Its combined steric profile and distal hydroxyl chelation site place it at the intersection of productive structural classes. Procurement of the single (R)-enantiomer is essential: the (S)-enantiomer or racemate would yield opposite or null enantioselectivity respectively.

Stereodefined Intermediate for Bicyclic Lactams

The 5-(2-hydroxyethyl) substituent on a pyrrolidine/pyrrolidinone scaffold has been employed as a key synthetic handle in the stereoselective construction of 6,5-fused bicyclic lactams, which serve as reverse-turn peptidomimetics [2]. The (5R) configuration of the target compound provides a defined stereogenic center that can direct the stereochemical outcome of downstream intramolecular alkylation reactions, a feature absent in the racemate and inverted in the (5S) enantiomer.

Lead-Like Building Block for MedChem Libraries

With a computed XLogP3-AA of −0.7 and TPSA of 49.3 Ų [3], the target compound occupies a distinct physicochemical space compared to unsubstituted 2-pyrrolidinone (XLogP3-AA +0.3, TPSA 29.1 Ų). This property profile aligns with lead-like chemical space criteria and makes the compound suitable as a solubilizing, chiral scaffold component in diversity-oriented synthesis, where the 2-hydroxyethyl side chain offers a synthetic handle for further derivatization.

Reference Standard for Chiral Chromatography

The availability of the (5R)-enantiomer as a single, defined stereoisomer (in contrast to the racemate) enables its use as a reference standard for chiral HPLC or SFC method development aimed at separating enantiomeric mixtures of 5-(2-hydroxyethyl)-2-pyrrolidinone [3]. The documented purity range (97% to ≥98%) across suppliers supports its use as a qualified reference material, provided that enantiomeric excess is verified by the end user.

Application
Selection Property
Validation Focus
Chiral proton source evaluation
Single (R)-enantiomer with steric/chelation profile
Enantioselectivity validation in target enolate system
Bicyclic lactam peptidomimetic synthesis
Stereodefined C-5 center directing intramolecular alkylation
Stereochemical outcome of cyclization
Lead-like MedChem library design
Low XLogP3 (−0.7) and moderate TPSA (49.3 Ų) scaffold
Physicochemical profiling and derivatization compatibility
Chiral chromatography reference
Single enantiomer with defined chemical purity range
Enantiomeric excess verification by end user
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